rac-1-[(1R,2S,4S)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-yl]methanamine
Description
The compound rac-1-[(1R,2S,4S)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-yl]methanamine is a racemic mixture featuring a spirocyclic architecture. Its core consists of a bicyclo[2.2.1]heptane (norbornane) system fused to a cyclopropane ring, with a methanamine group at the 2-position of the spiro junction. This compound’s structural complexity makes it a subject of interest in medicinal chemistry and materials science .
Properties
IUPAC Name |
[(1R,4S)-spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c11-6-7-5-8-1-2-9(7)10(8)3-4-10/h1-2,7-9H,3-6,11H2/t7?,8-,9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFXCPIGEWFBTF-CFCGPWAMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12C3CC(C2C=C3)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC12[C@H]3CC([C@H]2C=C3)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Rac-1-[(1R,2S,4S)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-yl]methanamine is a complex organic compound notable for its unique bicyclic structure and potential biological activities. With the molecular formula C₁₀H₁₅N and a molecular weight of 149.23 g/mol, this compound exhibits significant chemical reactivity due to its amine functional group and the presence of double bonds in its structure. The following sections will explore its biological activity, including relevant research findings and case studies.
Chemical Structure and Properties
The compound features a spirobicyclic framework that is crucial for its stereochemistry and biological interactions. The compound's structure can be summarized as follows:
| Property | Description |
|---|---|
| Molecular Formula | C₁₀H₁₅N |
| Molecular Weight | 149.23 g/mol |
| Structural Features | Spirobicyclic amine |
The unique stereochemistry of this compound is thought to confer distinctive pharmacological properties not found in other similar compounds.
Antitumor Activity
Recent studies have indicated that this compound may possess antitumor properties. In vitro tests demonstrated that this compound significantly reduces cell viability and motility in breast cancer cell lines such as MCF-7 and MDA-MB-231 without adversely affecting normal breast epithelial cells . This selective cytotoxicity suggests potential therapeutic applications in cancer treatment.
The biological activity of this compound may be attributed to its ability to interact with specific cellular pathways involved in tumor growth and metastasis. Further research is necessary to elucidate the exact mechanisms by which this compound exerts its effects on cancer cells.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally related compounds highlights the unique biological activity of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Compound A | Bicyclic amine | Antidepressant |
| Compound B | Spirocyclic structure | Antimicrobial |
| Compound C | Cyclopropyl group | Neuroactive |
| rac-1 | Spirobicyclic amine | Antitumor |
This table illustrates that while several compounds share structural features with rac-1, it may offer distinct pharmacological properties due to its unique configuration and interactions within biological systems.
Case Studies
Several case studies have investigated the potential applications of rac-1 in various therapeutic areas:
- Breast Cancer Research : A study focused on the effects of rac-1 on breast cancer cell lines demonstrated significant reductions in cell proliferation and migration, suggesting a promising role for this compound in targeted cancer therapies .
- Neuropharmacology : Investigations into the neuroactive properties of similar bicyclic compounds indicate that rac-1 may also influence neurotransmitter systems, warranting further exploration into its potential as a neuropharmaceutical agent.
- Antimicrobial Activity : Preliminary data suggest that derivatives of rac-1 might exhibit antimicrobial properties similar to those observed in other spirocyclic compounds, indicating a broad spectrum of possible therapeutic uses.
Comparison with Similar Compounds
Computational and Experimental Comparisons
Graph-Based Structural Similarity
- Tanimoto Coefficients: The target compound’s graph structure (nodes: atoms; edges: bonds) shows low similarity (<0.5) with oxa- and fluorinated analogs due to divergent ring systems.
- Subgraph Matching : Shared substructures (e.g., bicyclo[2.2.1]heptane) yield partial overlaps but distinct global profiles .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP* | Polar Surface Area (Ų) |
|---|---|---|---|---|
| Target Compound | C₁₁H₁₆N | 162.25 | ~1.8 | 26 |
| CID 129370300 (Oxa analog) | C₇H₁₁NO | 129.17 | ~0.9 | 32 |
| Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane] | C₉H₁₄ | 122.21 | ~2.5 | 0 |
| rac-[(1R,5S)-3-oxaspiro[...] (CAS 2137629-40-2) | C₉H₁₅NO | 153.22 | ~1.2 | 35 |
*Predicted using fragment-based methods.
Key Research Findings
Ring Strain and Reactivity : The cyclopropane in the target compound increases susceptibility to ring-opening reactions compared to oxa or fluorinated analogs, which are more stable .
Amine Functionality : The methanamine group enhances water solubility and enables salt formation (e.g., hydrochloride), critical for bioavailability .
Stereochemical Complexity : The racemic nature introduces challenges in enantiomer-specific activity, a consideration absent in achiral analogs like Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane] .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
